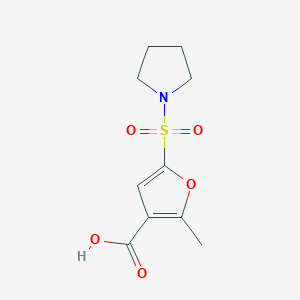

2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-pyrrolidin-1-ylsulfonylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-7-8(10(12)13)6-9(16-7)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGZFCGDYUTGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

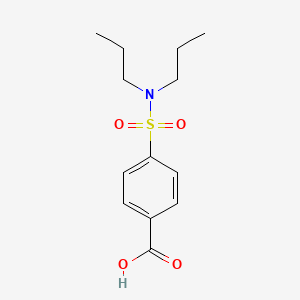

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371724 | |

| Record name | 2-Methyl-5-(pyrrolidine-1-sulfonyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-43-6 | |

| Record name | 2-Methyl-5-(pyrrolidine-1-sulfonyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

CAS Number: 306936-43-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document synthesizes available data and provides insights based on the well-established chemistry of related furoic acid and sulfonamide derivatives. This guide will cover the foundational physicochemical properties, propose synthetic strategies, discuss potential pharmacological applications, and detail relevant analytical methodologies for characterization and quality control. The aim is to equip researchers and drug development professionals with a thorough understanding of this compound and its potential as a scaffold in the design of novel therapeutic agents.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various chemical interactions make it a versatile building block for designing molecules with a wide range of therapeutic activities.[2] Furan derivatives have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a carboxylic acid moiety, as seen in furoic acids, further enhances the potential for biological activity and provides a handle for further chemical modification.[3] The addition of a sulfonamide group, a well-known pharmacophore, introduces another dimension of biological relevance, as sulfonamides are a cornerstone of antibacterial therapy and are also found in drugs with other therapeutic applications.[4]

This compound combines these key structural features, making it a compound of significant interest for further investigation. This guide will delve into the technical aspects of this molecule, providing a foundational understanding for researchers exploring its potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, based on available data, is presented in Table 1.[5] These properties are crucial for understanding the compound's behavior in biological systems and for developing appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 306936-43-6 | PubChem[5] |

| Molecular Formula | C₁₀H₁₃NO₅S | PubChem[5] |

| Molecular Weight | 259.28 g/mol | PubChem[5] |

| IUPAC Name | 2-methyl-5-(pyrrolidin-1-ylsulfonyl)furan-3-carboxylic acid | PubChem[5] |

| XLogP3 | 0.9 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

Synthesis Strategies

References

2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(1-pyrrolidinylsulfonyl)-3-furoic acid is a unique organic molecule that merges the structural features of a furoic acid with a pyrrolidinylsulfonyl group. The furan ring is a common scaffold in a multitude of biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide moiety, a well-established pharmacophore, further enhances the potential of this molecule in medicinal chemistry.[3][4][5] Sulfonamides are integral to the development of various therapeutic agents, from antimicrobials to diuretics and hypoglycemics.[3][4][5] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent feature in numerous natural products and synthetic drugs, contributing to the molecule's three-dimensional structure and potential for specific receptor interactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its potential synthesis and applications in the field of drug discovery.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound [6]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₅S | PubChem |

| Molecular Weight | 259.28 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 259.05144369 g/mol | PubChem |

| Topological Polar Surface Area | 96.2 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

| Complexity | 395 | PubChem |

For context, the melting point of a structurally related compound, (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, has been reported to be in the range of 126-128 °C, suggesting that the target molecule is likely to be a solid at room temperature.[6] The pKa of the carboxylic acid group is a critical parameter influencing the compound's solubility and pharmacokinetic profile. While no experimental value is available for the target molecule, the pKa of the parent 2-furoic acid is approximately 3.12 at 25°C.[1] The electron-withdrawing nature of the sulfonyl group at the 5-position of the furan ring is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value.

Synthesis and Reactivity

A definitive, step-by-step synthesis protocol for this compound has not been detailed in readily accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and known reactions of furan derivatives. A likely approach would involve the sulfonation of a suitable 2-methyl-3-furoic acid precursor, followed by conversion to the sulfonyl chloride and subsequent reaction with pyrrolidine.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Proposed Synthetic Protocol:

-

Chlorosulfonation of Ethyl 2-methyl-3-furoate: The starting material, ethyl 2-methyl-3-furoate, would be subjected to chlorosulfonation, likely using chlorosulfonic acid. This electrophilic substitution reaction would introduce a chlorosulfonyl group onto the furan ring, with a high regioselectivity for the 5-position due to the activating effect of the ester and methyl groups.

-

Formation of the Sulfonamide: The resulting ethyl 2-methyl-5-(chlorosulfonyl)-3-furoate would then be reacted with pyrrolidine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This nucleophilic substitution reaction at the sulfonyl chloride would form the desired pyrrolidinylsulfonyl group.

-

Hydrolysis of the Ester: The final step would involve the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under basic conditions (e.g., using sodium hydroxide) followed by acidification, or under acidic conditions.

Self-Validation and Causality: This proposed pathway is based on well-established and high-yielding reactions. The choice of starting with the ester of 2-methyl-3-furoic acid is strategic as the ester group is less reactive than the free carboxylic acid under the conditions of chlorosulfonation. The final hydrolysis step is a standard and generally efficient method for converting esters to carboxylic acids.

Potential Applications in Drug Development

While specific biological activity data for this compound is not publicly available, its structural components suggest several promising avenues for investigation in drug discovery.

-

Antibacterial and Antifungal Agents: The furan nucleus is a key component of many antimicrobial agents.[2][7] Furthermore, the sulfonamide group is a classic antibacterial pharmacophore. The combination of these two moieties in a single molecule makes it a compelling candidate for screening against a variety of bacterial and fungal pathogens.

-

Anti-inflammatory Activity: Certain furoic acid derivatives have demonstrated anti-inflammatory properties.[8] The sulfonamide group is also present in several anti-inflammatory drugs, such as celecoxib. Therefore, this compound warrants investigation for its potential to modulate inflammatory pathways.

-

Diuretic and Antihypertensive Agents: Furosemide, a potent loop diuretic, is a well-known drug containing a furan ring and a sulfonamide group. Although structurally distinct, the presence of these key functional groups in this compound suggests that it could be explored for potential diuretic and antihypertensive activities.

-

Enzyme Inhibition: The carboxylic acid and sulfonamide groups are capable of forming hydrogen bonds and ionic interactions with the active sites of enzymes. This makes the molecule a candidate for screening against various enzymatic targets implicated in disease.

Analytical Methodologies

The analysis and purification of this compound would likely employ standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be the primary choice for assessing the purity of this compound and for monitoring reaction progress.

Caption: A typical experimental workflow for the HPLC analysis of furoic acid derivatives.

Suggested HPLC Protocol:

-

Column: A C18 reverse-phase column is generally suitable for the separation of small organic molecules like furoic acid derivatives.[3][4][9]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of an acidifier such as formic acid or trifluoroacetic acid (e.g., 0.1%), would likely provide good peak shape and resolution. The acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group.

-

Detection: UV detection at a wavelength around 254 nm should be effective, as the furan ring and the sulfonamide group are expected to have significant UV absorbance.

-

Quantification: For quantitative analysis, a calibration curve would be constructed using standards of known concentrations.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its hybrid structure incorporating the biologically relevant furoic acid, sulfonamide, and pyrrolidine moieties. While experimental data on its physicochemical properties and biological activities are currently limited in the public domain, computational data and knowledge of related compounds provide a solid foundation for its further investigation. The proposed synthetic pathway offers a logical and feasible route for its preparation. Future research focused on the synthesis, characterization, and biological screening of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentscope.wipo.int [patentscope.wipo.int]

- 9. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to the Predicted Mechanism of Action for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

Executive Summary

This document provides an in-depth analysis of the predicted mechanism of action for the novel compound, 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. In the absence of direct empirical data for this specific molecule, this guide leverages a first-principles approach, beginning with a detailed structural chemistry analysis. By comparing its core moieties—a furoic acid backbone, a pyrrolidinylsulfonyl group, and a methyl substituent—to well-characterized pharmacophores, we can construct a robust, testable hypothesis.

Our primary prediction, grounded in the compound's profound structural analogy to the potent loop diuretic furosemide, is its function as an inhibitor of the Na-K-2Cl cotransporter (NKCC) family, likely with a preference for the kidney-specific isoform, NKCC2. A secondary, alternative hypothesis considers the potential for modulation of ATP-sensitive potassium (KATP) channels, a mechanism associated with the sulfonyl group present in sulfonylurea drugs. This guide culminates in a comprehensive, multi-stage experimental workflow designed to rigorously validate these predictions, providing researchers with detailed protocols from in silico modeling to in vitro and cell-based functional assays.

Structural and Physicochemical Analysis

A thorough understanding of a compound's mechanism begins with its structure. The molecule this compound (PubChem CID: 2736947) is a substituted furoic acid derivative with the molecular formula C₁₀H₁₃NO₅S.[1] A systematic deconstruction of its key functional groups provides the foundation for our mechanistic predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₅S | PubChem[1] |

| Molecular Weight | 259.28 g/mol | PubChem[1] |

| IUPAC Name | 2-methyl-5-pyrrolidin-1-ylsulfonylfuran-3-carboxylic acid | PubChem[1] |

| CAS Number | 306936-43-6 | PubChem[1] |

| Predicted LogP | 0.9 | PubChem[1] |

| Topological Polar Surface Area | 96.2 Ų | PubChem[1] |

Key Structural Moieties:

-

Furoic Acid Core: The furan ring substituted with a carboxylic acid at position 3 is a critical feature. Furan derivatives exhibit a wide spectrum of pharmacological activities, including diuretic, antibacterial, and anti-inflammatory properties.[2][3] The carboxylic acid group is an essential anionic site, crucial for interaction with transporter binding pockets, as seen in loop diuretics.[4]

-

Pyrrolidinylsulfonyl Group: This moiety at position 5 consists of a sulfonyl linker attached to a saturated five-membered pyrrolidine ring. The sulfonyl group is a strong electron-withdrawing group and a key pharmacophore in many drug classes, including sulfonamide diuretics and sulfonylurea antidiabetics.[5] The replacement of the simple amine (as in furosemide's sulfamoyl group) with a pyrrolidine ring significantly alters lipophilicity and steric bulk, which can modulate binding affinity and selectivity. The pyrrolidine scaffold is prevalent in numerous FDA-approved drugs, often enhancing solubility and providing specific steric conformations for receptor engagement.[6][7]

-

Methyl Group: The methyl group at position 2 of the furan ring provides a small, lipophilic substitution that can influence metabolic stability and the orientation of the molecule within a binding site.

Primary Hypothesis: Inhibition of the Na-K-2Cl Cotransporter (NKCC)

The most compelling predicted mechanism of action for this compound is the inhibition of the Na-K-2Cl cotransporter. This hypothesis is predicated on the striking structural similarity to furosemide, a cornerstone loop diuretic.[8][9][10]

Furosemide's chemical name is 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid.[8] While our target compound is a furoic acid derivative and not an anthranilic acid derivative, the core components responsible for diuretic activity are present: an acidic group (carboxylic acid) and a sulfonamide-type moiety on a heterocyclic ring. Furosemide and other loop diuretics act by binding to the chloride-binding site of the NKCC2 transporter in the thick ascending limb of the Loop of Henle, preventing the reabsorption of sodium, potassium, and chloride ions and leading to profound diuresis.[10][11]

Logical Framework for the Primary Hypothesis:

-

Structural Analogy: The furoic acid core mimics the acidic function of furosemide's benzoic acid.

-

Pharmacophore Conservation: The sulfonamide-like group is conserved, though modified from a primary amine to a cyclic secondary amine (pyrrolidine). Structure-activity relationship (SAR) studies of furosemide analogs have shown that modifications at this position are tolerated and can influence potency.[4][12][13]

-

Mechanism of NKCC2 Inhibition: We predict that the carboxylic acid will form a key ionic interaction within the transporter's binding pocket, while the pyrrolidinylsulfonyl moiety will occupy the chloride-binding site, sterically hindering ion translocation.

The following diagram illustrates the predicted signaling pathway for the primary hypothesis.

Caption: Predicted inhibition of the NKCC2 transporter in the kidney.

Secondary Hypothesis: Modulation of ATP-Sensitive Potassium (KATP) Channels

As an alternative or potentially concurrent mechanism, the pyrrolidinylsulfonyl moiety warrants an investigation into activity at ATP-sensitive potassium (KATP) channels. The sulfonyl group is the defining feature of sulfonylurea drugs, which lower blood glucose by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[14][15][16] This binding event closes the channel, leading to cell depolarization, calcium influx, and subsequent insulin secretion.[16][17]

While our compound lacks the "urea" component of sulfonylureas, some sulfonamides have been shown to interact with SUR subunits. Therefore, it is plausible that this compound could act as a modulator of KATP channels, potentially in tissues beyond the pancreas, such as cardiac muscle (SUR2A) or smooth muscle (SUR2B).

The following diagram illustrates the potential interaction with a pancreatic KATP channel.

Caption: Hypothetical KATP channel modulation in a pancreatic β-cell.

Experimental Validation Workflow

To systematically test these hypotheses, we propose a tiered experimental approach, progressing from computational analysis to definitive cell-based functional assays.

Caption: A tiered workflow for validating the predicted mechanism of action.

Tier 1: In Silico Modeling & Target Binding

Objective: To predict the binding affinity and pose of the compound at the human NKCC2 and SUR1 binding sites and to confirm direct physical interaction.

Protocol 1: Molecular Docking

-

Preparation: Obtain high-resolution crystal or cryo-EM structures of human NKCC2 and the SUR1 subunit of the KATP channel from the Protein Data Bank (PDB). If full structures are unavailable, use validated homology models.

-

Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate protonation states and partial charges.

-

Grid Generation: Define the binding pocket for docking. For NKCC2, this will be centered on the known binding site of furosemide/bumetanide. For SUR1, use the glibenclamide binding site.

-

Docking Execution: Perform molecular docking using software such as AutoDock Vina or Schrödinger's Glide. Run multiple docking simulations to ensure conformational sampling.

-

Analysis: Analyze the resulting poses for favorable interactions (hydrogen bonds, ionic bonds, hydrophobic interactions). Calculate the predicted binding energy (e.g., kcal/mol) and compare it to the known ligands (furosemide for NKCC2, glibenclamide for SUR1).

Protocol 2: Radioligand Displacement Assay for NKCC2

-

Source: Use membrane preparations from cells stably expressing human NKCC2 (e.g., HEK293-NKCC2 cells).

-

Radioligand: Use [³H]bumetanide, a high-affinity radiolabeled loop diuretic.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]bumetanide (at its K_d value) and increasing concentrations of the test compound (from 1 nM to 100 µM).

-

Controls:

-

Total Binding: Radioligand + membrane (no competitor).

-

Non-specific Binding: Radioligand + membrane + a saturating concentration of unlabeled furosemide (e.g., 1 mM).

-

-

Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a Ki (inhibition constant).

| Predicted Outcome | Interpretation |

| Low Ki (< 10 µM) | Strong evidence for direct binding to NKCC2. Proceed to functional assays. |

| High Ki (> 100 µM) | Weak or no direct binding. Primary hypothesis is less likely. |

Tier 2: In Vitro Functional Assay

Objective: To measure the functional inhibition of NKCC-mediated ion transport.

Protocol 3: Thallium Influx Assay

-

Rationale: Thallium (Tl⁺) is a congener of potassium (K⁺) and is transported by NKCC. Its influx can be measured using a Tl⁺-sensitive fluorescent dye.

-

Cell Line: Use a cell line stably expressing the target transporter, such as HEK293-hNKCC2.

-

Dye Loading: Load cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

-

Compound Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of the test compound and controls (e.g., furosemide as a positive control, vehicle as a negative control) for 15-30 minutes.

-

Assay Execution: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a stimulus buffer containing Tl⁺ and measure the change in fluorescence over time.

-

Data Analysis: The rate of fluorescence increase is proportional to the rate of Tl⁺ influx. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ from the concentration-response curve.

Tier 3: Cell-Based Electrophysiological Confirmation

Objective: To provide definitive, high-resolution evidence of transporter or channel modulation.

Protocol 4: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

System: Express human NKCC2 cRNA in Xenopus laevis oocytes. This system allows for the direct measurement of transport-associated currents.

-

Recording: Clamp the oocyte membrane potential (e.g., at -50 mV).

-

Perfusion: Perfuse the oocyte with a standard buffer, then switch to a buffer containing Na⁺, K⁺, and Cl⁻ to activate NKCC2-mediated inward currents.

-

Inhibition Measurement: Once a stable current is established, perfuse the oocyte with the same ion-containing buffer plus the test compound at various concentrations. The reduction in the inward current directly reflects the inhibition of transporter activity.

-

Analysis: Measure the magnitude of the current inhibition and plot it against the compound concentration to generate a dose-response curve and calculate the IC₅₀. This provides a direct functional measure of inhibition.

Conclusion

Based on a rigorous structural analysis, the primary predicted mechanism of action for this compound is the inhibition of the Na-K-2Cl cotransporter, positioning it as a potential novel loop diuretic. The proposed experimental workflow provides a clear and logical path to validate this hypothesis, starting from computational predictions and culminating in definitive electrophysiological evidence. While a secondary hypothesis involving KATP channel modulation exists, the overwhelming structural homology with furosemide renders the diuretic pathway the most probable and warrants initial investigational focus. The successful validation of this mechanism would classify this compound as a new entity in a well-established and therapeutically vital class of drugs.

References

- 1. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Structure activity correlation for diuretic furosemide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Furosemide - Wikipedia [en.wikipedia.org]

- 11. Furosemide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 12. Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

- 14. Mechanisms of the glycaemic effects of sulfonylureas [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Sulfonylureas: Mechanism, Dosage, and Side Effects [medicoverhospitals.in]

- 17. Sulphonylureas - Uses, How it Works & Side Effects | Diabetes UK [diabetes.org.uk]

Investigating Therapeutic Targets for Furoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry

The furan ring, a simple five-membered aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its inherent electronic properties and structural versatility have made it a "privileged structure," capable of interacting with a wide array of biological targets. Among the myriad of furan-containing compounds, furoic acid and its derivatives have emerged as particularly fruitful subjects of investigation, demonstrating a remarkable breadth of pharmacological activities. This guide provides an in-depth exploration of the key therapeutic targets of furoic acid derivatives, offering a technical framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for target validation, and synthesize the current understanding of this promising class of molecules.

Hypolipidemic Effects: Targeting ATP Citrate Lyase (ACLY) in Metabolic Disorders

Cardiovascular diseases remain a leading cause of mortality worldwide, with dyslipidemia being a major contributing factor. Furoic acid derivatives have demonstrated significant potential in modulating lipid metabolism, primarily through the inhibition of ATP Citrate Lyase (ACLY).

Mechanism of Action: The Central Role of ACLY

ACLY is a pivotal enzyme that links carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is the fundamental building block for the biosynthesis of fatty acids and cholesterol.[1] By inhibiting ACLY, 2-furoic acid effectively reduces the available precursor for these pathways, leading to a decrease in serum cholesterol and triglyceride levels.[2][3] Studies in rats have shown that 2-furoic acid administration significantly lowers not only serum lipids but also the activity of other key enzymes in lipid metabolism, including acetyl-CoA synthetase and acyl-CoA cholesterol acyltransferase.[2][4]

The inhibition of ACLY is a clinically validated strategy for managing hypercholesterolemia. While detailed kinetic studies on the direct inhibition of ACLY by 2-furoic acid are still emerging, related compounds have been shown to act as competitive inhibitors with respect to citrate.[5][6] This suggests that 2-furoic acid may bind to the citrate binding site of the enzyme, preventing the natural substrate from accessing the active site.

Experimental Workflow: Validating ACLY Inhibition

The following workflow outlines the key steps to characterize the inhibitory potential of a novel furoic acid derivative against ACLY.

Caption: Workflow for validating ACLY inhibitors.

Protocol: In Vitro ACLY Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ACLY.

Materials:

-

Recombinant human ACLY

-

ATP, Coenzyme A, Citrate

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10 mM DTT)

-

Test furoic acid derivative

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add 25 µL of a solution containing ATP and CoA to each well.

-

Add 10 µL of recombinant human ACLY to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 25 µL of a solution containing citrate and DTNB. The free CoA produced by the ACLY reaction reacts with DTNB to produce a colored product.

-

Read the absorbance at 412 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

Furoic acid derivatives have demonstrated significant promise as anticancer agents, targeting multiple facets of tumor biology, including uncontrolled proliferation and angiogenesis.

Targeting Protein Kinases in Signal Transduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Furo[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of several key kinases involved in cancer progression.[7]

-

VEGFR-2 and EGFR Inhibition: Certain furo[2,3-d]pyrimidine derivatives exhibit potent, low nanomolar inhibition of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[8][9] This dual inhibition is particularly advantageous, as it can simultaneously curb tumor angiogenesis and cell proliferation.

-

PI3K/AKT Pathway Inhibition: The PI3K/AKT pathway is a central signaling node that promotes cell survival and proliferation. Novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT, demonstrating potent anticancer activity.[10]

The structure-activity relationship (SAR) of these compounds is a critical area of investigation. For instance, substitutions on the pyrimidine ring can significantly influence the potency and selectivity of kinase inhibition.

Disrupting Microtubule Dynamics: A Classic Anticancer Strategy

Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a well-established anticancer strategy. Several benzo[b]furan derivatives, which incorporate a furan ring, have been identified as potent inhibitors of tubulin polymerization.[11][12]

These compounds bind to the colchicine site on β-tubulin, preventing the assembly of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[12][13] The antiproliferative activity of these derivatives can reach the picomolar range against certain cancer cell lines.[11]

Experimental Workflow: Characterizing Anticancer Furoic Acid Derivatives

The following workflow illustrates the process of evaluating the anticancer properties of a novel furoic acid derivative.

Caption: Workflow for anticancer drug discovery with furoic acid derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Furoic acid and its derivatives have demonstrated a broad spectrum of activity against various pathogens.

Mechanisms of Antimicrobial Action

The antimicrobial effects of furoic acid derivatives are multifaceted and appear to involve the inhibition of microbial growth and the modification of essential enzymes.[14]

-

Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[15]

-

Antifungal Activity: Potent activity against pathogenic fungi such as Candida albicans has also been reported.[15]

-

Enzyme Inhibition: One specific mechanism that has been elucidated is the inhibition of mushroom tyrosinase, an enzyme involved in melanin biosynthesis in some microorganisms.[16] Furoic acid acts as an uncompetitive inhibitor of this enzyme.[16]

Further research is needed to identify the specific molecular targets within bacteria and fungi that are responsible for the broad-spectrum antimicrobial activity of many furoic acid derivatives.

Table 1: Antimicrobial Activity of Furoic Acid and Related Compounds

| Compound | Organism | MIC (µM) | Reference |

| Furoic Acid | Bacillus subtilis | 15 | [16] |

| Furoic Acid | Salmonella sp. | 9 | [16] |

| Furfural | Bacillus subtilis | 27 | [16] |

| Furfural | Salmonella sp. | 29 | [16] |

| Furfuryl Alcohol | Bacillus subtilis | 115 | [16] |

| Furfuryl Alcohol | Salmonella sp. | 115 | [16] |

Anti-inflammatory Properties: Modulating the MAPK Signaling Pathway

Chronic inflammation is a key driver of numerous diseases. Furan derivatives have been shown to exert anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) signaling pathway.[14] The MAPK pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Treatment of Sickle Cell Disease: A Novel Allosteric Modulator of Hemoglobin

Sickle cell disease is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions. The derivative 5-hydroxymethyl-2-furfural (5HMF) has shown significant promise as an anti-sickling agent.

Mechanism of Action of 5HMF

5HMF acts through a dual mechanism:

-

Allosteric Modulation of HbS: 5HMF forms a Schiff base adduct with the N-terminal valine of the α-globin chain of HbS. This covalent modification increases the oxygen affinity of HbS, allosterically inhibiting its polymerization.

-

Inhibition of Red Blood Cell Dehydration: 5HMF also reduces the deoxygenation-induced dehydration of red blood cells by inhibiting the Psickle cation pathway. This helps to maintain red blood cell hydration and further reduces the propensity for sickling.

Conclusion and Future Directions

Furoic acid and its derivatives represent a rich and underexplored territory for drug discovery. The versatility of the furan scaffold allows for the development of compounds with a wide range of therapeutic applications, from metabolic disorders and cancer to infectious and genetic diseases. While significant progress has been made in identifying the therapeutic targets of these compounds, further research is needed to fully elucidate their mechanisms of action at a molecular level.

Future investigations should focus on:

-

Detailed kinetic and structural studies to understand the precise interactions between furoic acid derivatives and their protein targets.

-

Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Identification of novel therapeutic targets for this versatile class of molecules.

The continued exploration of furoic acid derivatives holds immense promise for the development of the next generation of therapeutics to address some of the most pressing challenges in human health.

References

- 1. The specificities of protein kinase inhibitors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tubulin polymerization inhibitors [ouci.dntb.gov.ua]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. Synthesis and evaluation of (+) and (-)-2,2-difluorocitrate as inhibitors of rat-liver ATP-citrate lyase and porcine-heart aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATP-citrate lyase as a target for hypolipidemic intervention. Design and synthesis of 2-substituted butanedioic acids as novel, potent inhibitors of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK) | Semantic Scholar [semanticscholar.org]

- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review on 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

An In-depth Technical Guide to 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid: A Potential Novel Uricosuric Agent for the Treatment of Hyperuricemia and Gout

Introduction

Hyperuricemia, a condition characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful and debilitating inflammatory arthritis.[1][2] Gout affects millions worldwide and is associated with significant morbidity and a reduced quality of life.[2] The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[3][4] The human urate transporter 1 (URAT1), a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene, is responsible for the majority of this reabsorption.[4][5] Consequently, URAT1 has emerged as a key therapeutic target for uricosuric agents, which lower serum uric acid by promoting its renal excretion.[1][3][5]

Existing uricosuric drugs, such as probenecid and benzbromarone, have demonstrated clinical efficacy but are also associated with side effects, including the potential for hepatotoxicity with benzbromarone.[3][6] This has driven the search for novel URAT1 inhibitors with improved potency, selectivity, and safety profiles.[6] This guide provides a comprehensive technical overview of this compound, a compound with structural motifs characteristic of a potential URAT1 inhibitor. While this specific molecule is not extensively described in the current literature, its chemical architecture provides a strong rationale for its investigation as a novel therapeutic agent. This document will, therefore, explore its fundamental properties, propose a synthetic pathway, and outline a hypothetical drug discovery and development workflow based on established principles of URAT1 inhibitor research.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a compound's physicochemical properties is the foundation of its development as a drug candidate.

Chemical Identity

Based on available data, the key identifiers for this compound are summarized in the table below.[7]

| Property | Value |

| IUPAC Name | 2-methyl-5-(pyrrolidin-1-ylsulfonyl)furan-3-carboxylic acid |

| Molecular Formula | C10H13NO5S |

| Molecular Weight | 259.28 g/mol |

| CAS Number | 306936-43-6 |

| Canonical SMILES | CC1=C(C=C(O1)S(=O)(=O)N2CCCC2)C(=O)O |

Proposed Synthetic Pathway

While a specific synthesis for this compound is not published, a plausible route can be devised from commercially available starting materials, leveraging established methodologies for the synthesis of furoic acid and sulfonamide derivatives. The proposed multi-step synthesis is outlined below.

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Methodology:

-

Acid Chloride Formation: 2-Methyl-3-furoic acid is reacted with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (DCM), to form the corresponding acid chloride, 2-methyl-3-furoyl chloride.

-

Esterification: The acid chloride is then reacted with a suitable alcohol (R-OH, e.g., methanol or ethanol) in the presence of a base like pyridine to form a stable ester intermediate. This protects the carboxylic acid group during the subsequent sulfonation step.

-

Chlorosulfonation: The furan ring of the ester intermediate is susceptible to electrophilic substitution. Reaction with chlorosulfonic acid (ClSO₃H) at low temperatures will introduce a chlorosulfonyl group (-SO₂Cl) at the C5 position, which is the most activated position on the furan ring.

-

Sulfonamide Formation: The resulting chlorosulfonated ester is then reacted with pyrrolidine in the presence of a non-nucleophilic base such as triethylamine (Et₃N) to form the pyrrolidinyl sulfonamide.

-

Saponification: Finally, the ester protecting group is removed by hydrolysis, typically using a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF), followed by acidic workup to yield the final product, this compound.

Proposed Mechanism of Action and Biological Target: URAT1 Inhibition

The structural features of this compound, particularly the presence of a carboxylic acid and a sulfonamide group, are common in known URAT1 inhibitors.[1] This provides a strong rationale for hypothesizing that its primary mechanism of action is the inhibition of URAT1.

The Role of URAT1 in Renal Urate Reabsorption

URAT1 is located on the apical membrane of renal proximal tubule cells and mediates the exchange of urate from the tubular fluid for an intracellular anion (e.g., lactate or nicotinate).[4][5] This process is a critical step in the reabsorption of uric acid back into the bloodstream. Inhibiting URAT1 blocks this reabsorption, leading to increased uric acid excretion in the urine (uricosuria) and a subsequent reduction in serum uric acid levels.

Caption: URAT1-mediated uric acid reabsorption in the kidney and proposed site of inhibition.

Structure-activity relationship (SAR) studies of other URAT1 inhibitors suggest that an anionic group, such as a carboxylic acid, is crucial for interaction with a positively charged binding pocket within the transporter.[8][9] The sulfonamide moiety can form additional hydrogen bonds and hydrophobic interactions, enhancing binding affinity and inhibitory potency.[1]

Hypothetical Drug Discovery and Development Workflow

To validate the hypothesis that this compound is a potent and selective URAT1 inhibitor, a systematic discovery and development workflow would be required.

In Vitro Evaluation

The initial phase focuses on assessing the compound's activity and selectivity in cellular models.

Caption: In vitro screening cascade for a potential URAT1 inhibitor.

Experimental Protocol: URAT1 Inhibition Assay

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human URAT1 (hURAT1) transporter are cultured to confluence in appropriate media.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to a range of test concentrations. Known inhibitors like benzbromarone or lesinurad are used as positive controls.[10]

-

Uptake Assay:

-

The cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

Cells are pre-incubated with the test compound or control at various concentrations for 10-15 minutes.

-

The uptake reaction is initiated by adding buffer containing [¹⁴C]-labeled uric acid.

-

After a short incubation period (e.g., 5-10 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

-

Quantification and Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The percentage of inhibition at each compound concentration is calculated relative to the vehicle control (DMSO).

-

The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

A potent inhibitor would be expected to have an IC₅₀ value in the low micromolar to nanomolar range. For context, the IC₅₀ of lesinurad is approximately 7.18 µM, while that of benzbromarone is around 0.28 µM.[10][11]

Selectivity Assays: To ensure the compound is specific for URAT1, similar uptake assays should be performed using cell lines expressing other key renal transporters, such as OAT1, OAT3, and GLUT9, which are also involved in urate handling.[6] A desirable candidate would show significantly higher potency for URAT1 than for other transporters to minimize off-target effects.

In Vivo Pharmacological Assessment

Promising candidates from in vitro studies would advance to animal models to evaluate their efficacy and pharmacokinetic properties.

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia Model

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Hyperuricemia is induced by intraperitoneal injection of potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents.

-

Dosing: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses, typically one hour after potassium oxonate administration. A vehicle control group and a positive control group (e.g., benzbromarone) are included.

-

Sample Collection: Blood samples are collected at different time points (e.g., 2, 4, 6 hours post-dose) to measure serum uric acid levels. Urine is also collected over a 24-hour period to measure the total amount of excreted uric acid.

-

Analysis: Serum and urine uric acid levels are quantified using a uric acid assay kit or HPLC-UV. The uricosuric effect is determined by the percentage reduction in serum uric acid and the increase in urinary uric acid excretion compared to the vehicle control group.

Lead Optimization and Structure-Activity Relationship (SAR) Analysis

The initial compound serves as a lead for further chemical modifications to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Caption: Key structural regions for SAR exploration.

Hypothetical SAR Insights:

Based on the broader literature for URAT1 inhibitors, the following SAR trends can be hypothesized:[8][9][10][12]

| Modification Site | Rationale | Potential Impact on Activity |

| C2-Methyl Group | Modulates interaction with a hydrophobic pocket and can influence the orientation of the carboxylic acid. | Varying the alkyl chain length or introducing small electron-withdrawing groups could enhance potency. |

| Pyrrolidinyl Ring | The size and nature of this group can affect solubility and interactions with the protein surface. | Exploring different ring sizes (e.g., piperidine, morpholine) or substitutions on the ring could optimize binding and physicochemical properties. |

| Furoic Acid Core | The furan ring acts as a scaffold. The carboxylic acid is essential for activity. | Bioisosteric replacement of the furan ring (e.g., with a thiophene or phenyl ring) could improve metabolic stability or potency. The position of the carboxylate is critical. |

Potential Therapeutic Applications and Future Directions

If validated through the described workflow, this compound could be a valuable clinical candidate for the treatment of hyperuricemia and the management of chronic gout.[1][6] Its primary application would be as a once-daily oral medication to lower serum uric acid levels to the target of <6 mg/dL.

A particularly interesting area of modern research is the development of dual-target inhibitors. Combining URAT1 inhibition with the inhibition of xanthine oxidase (the enzyme responsible for uric acid production) in a single molecule could offer a more potent and comprehensive approach to managing hyperuricemia.[1][5] Future development of this furoic acid scaffold could explore the incorporation of pharmacophores known to inhibit xanthine oxidase.

Before clinical trials, any lead candidate would need to undergo extensive preclinical safety and toxicology studies, including assessment of cardiovascular safety, genotoxicity, and chronic toxicity in multiple species.

Conclusion

This compound represents a promising, albeit currently under-investigated, chemical entity. Its structure contains the key pharmacophoric elements—a carboxylic acid and a sulfonamide group on a heterocyclic scaffold—that are characteristic of potent URAT1 inhibitors. This guide has provided a comprehensive framework for its potential development, from a proposed chemical synthesis to a detailed workflow for biological evaluation and lead optimization. By targeting URAT1, this compound has the potential to be developed into a next-generation uricosuric agent for the treatment of gout and hyperuricemia, addressing the need for new therapies with improved safety and efficacy profiles. Further experimental validation is required to confirm the hypotheses presented herein and to fully elucidate the therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. US20130178484A1 - Treatment of gout and hyperuricemia - Google Patents [patents.google.com]

- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. explorationpub.com [explorationpub.com]

- 7. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human uric acid transporter 1 (hURAT1): an inhibitor structure-activity relationship (SAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrrolidinylsulfonyl Compounds

Introduction: The Strategic Value of the Pyrrolidinylsulfonyl Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Within this pursuit, the strategic combination of privileged scaffolds—structural motifs known to confer favorable biological activity—is a cornerstone of rational drug design. The pyrrolidinylsulfonyl framework represents a powerful amalgamation of two such scaffolds.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional architecture that allows for precise spatial orientation of substituents, enabling efficient exploration of pharmacophore space and optimized interactions with biological targets.[1] Its non-planar, flexible nature, often described as "pseudorotation," provides a distinct advantage over flat aromatic systems.[1] This scaffold is a core component of numerous natural products and FDA-approved drugs.[2][3]

Complementing the pyrrolidine core, the sulfonyl group (or more broadly, the sulfonamide linkage) is a versatile functional group prized for its ability to act as a hydrogen bond acceptor and its tetrahedral geometry. It is a key feature in a wide array of therapeutic agents, including antibacterial, anti-diabetic, and anticancer drugs.[4][5]

This guide provides a technical overview of the discovery pipeline and core synthetic methodologies for developing novel compounds based on the pyrrolidinylsulfonyl scaffold. It is designed for researchers and drug development professionals, offering field-proven insights into experimental design, causality, and protocol validation.

Part 1: The Discovery Engine - From Target to Lead Candidate

The initiation of any drug discovery program is the identification and validation of a biological target. The pyrrolidinylsulfonyl scaffold has shown applicability across diverse therapeutic areas, driven by its ability to be tailored for high-affinity binding to specific enzyme active sites or receptors.

Target Rationale & Lead Generation

The selection of a biological target dictates the screening and design strategy. For instance:

-

Oncology - Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): High expression of AKR1C3 is implicated in the progression of prostate and breast cancers.[6][7] Most inhibitors are carboxylic acids, which can have poor cell permeability. This provided a clear rationale for discovering potent, non-carboxylate inhibitors, leading to the identification of (piperidinosulfonamidophenyl)pyrrolidin-2-ones through high-throughput screening and subsequent optimization.[7]

-

Metabolic Disorders - Dipeptidyl Peptidase-IV (DPP-IV): Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[4] The pyrrolidinylsulfonyl scaffold was explored to design novel DPP-IV inhibitors, leading to the synthesis of potent compounds with IC50 values in the nanomolar range.[4]

Lead generation typically follows one of two paths: high-throughput screening (HTS) of large compound libraries or a more targeted, structure-based design approach. The discovery of the AKR1C3 inhibitor class, for example, originated from a high-throughput screen, which identified an initial hit that was then chemically modulated to produce a highly potent lead compound.[7]

Workflow for Lead Discovery

The process from initial concept to a validated lead follows a logical, iterative progression.

Caption: A generalized workflow for drug discovery.

Part 2: Core Synthetic Strategies & Methodologies

The synthesis of pyrrolidinylsulfonyl compounds can be approached through several robust chemical routes. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Strategy A: Intramolecular Cyclization of Sulfonamido Acids

A highly effective and direct method for creating the 1-(arylsulfonyl)pyrrolidin-2-one core involves the cyclization of an acyclic precursor. This approach is particularly useful for generating libraries of analogs with diverse substitutions on the aryl sulfonyl moiety.[8]

The key transformation is the intramolecular condensation of 4-(substituted-phenylsulfonamido)butanoic acids. The choice of cyclizing agent is critical for achieving high yields and minimizing side reactions. Polyphosphate ester (PPE) is a superior choice for this transformation as it acts as both a Brønsted acid catalyst and a powerful dehydrating agent, effectively promoting amide bond formation. The addition of a nucleophilic catalyst, such as 4-(N,N-dimethylamino)pyridine (DMAP), can significantly accelerate the reaction.[8]

Caption: Workflow for the intramolecular cyclization strategy.

Experimental Protocol: Synthesis of 1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-one

This protocol is a representative example based on the methodology described by Zareef et al.[8]

Step 1: Synthesis of 4-((4-methylphenyl)sulfonamido)butanoic acid (Intermediate)

-

Dissolve 4-aminobutanoic acid (1.0 eq.) in a 2M aqueous solution of sodium hydroxide (2.5 eq.) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of acetone.

-

Add the p-toluenesulfonyl chloride solution dropwise to the stirred, cooled solution of 4-aminobutanoic acid over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.

-

Validation: The structure can be confirmed by ¹H NMR, observing the disappearance of the primary amine protons and the appearance of the sulfonamide N-H proton, alongside signals for the aromatic and aliphatic chains.

Step 2: Synthesis of 1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-one (Final Product)

-

To a solution of the intermediate from Step 1 (1.0 eq.) in anhydrous chloroform, add polyphosphate ester (PPE) (1.5 eq.) and 4-(N,N-dimethylamino)pyridine (DMAP) (0.1 eq.).

-

Reflux the mixture with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The use of PPE in combination with DMAP significantly reduces reaction time and increases yield compared to using PPE alone.[8]

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Validation: Successful cyclization is confirmed by the disappearance of the carboxylic acid proton and the sulfonamide N-H proton in the ¹H NMR spectrum. IR spectroscopy will show a characteristic lactam carbonyl stretch around 1680-1700 cm⁻¹.

Strategy B: Functionalization of Chiral Precursors

When stereochemistry is a critical determinant of biological activity, synthesis often begins with optically pure precursors like (S)-prolinol, which is derived from the natural amino acid proline.[9] This strategy embeds the desired stereocenter from the start, avoiding costly and often inefficient chiral separations later in the synthetic sequence. Many complex pyrrolidine-containing drugs are synthesized using this approach.[9]

Strategy C: 1,3-Dipolar Cycloaddition

For constructing highly substituted pyrrolidine rings, the 1,3-dipolar cycloaddition is a powerful and versatile method.[1] This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an activated alkene (the dipolarophile). The regioselectivity and stereoselectivity of the reaction can often be controlled by the nature of the reactants and catalysts, providing access to a wide range of complex pyrrolidine structures.[1]

Part 3: Structure-Activity Relationship (SAR) - A Case Study of AKR1C3 Inhibitors

SAR studies are the intellectual core of lead optimization, systematically dissecting the molecule to understand how each component contributes to potency and selectivity. The development of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as AKR1C3 inhibitors provides an excellent illustration of this process.[6][7]

Initial screening identified a lead compound which was then systematically modified. The key findings from these studies are summarized below.

SAR Summary Table for AKR1C3 Inhibitors

| Position/Modification | Observation | Implication | Reference |

| Sulfonamide Group | Replacement or removal of the sulfonamide linkage completely abolished activity. | The sulfonamide is a critical pharmacophore, likely involved in essential hydrogen bonding interactions within the enzyme's active site. | [6][7] |

| Pyrrolidinone Ring | Altering its position (e.g., moving to the meta position) or electronic nature severely diminished activity. | Strict positional and electronic requirements suggest a well-defined binding pocket for this moiety. Crystal structure data confirmed it does not interact directly with the oxyanion hole. | [6] |

| Piperidino Ring | Altering the size (e.g., to pyrrolidine or azepane) or increasing polarity (e.g., adding a hydroxyl group) reduced potency. | A specific-sized, hydrophobic pocket accommodates this group. There is tolerance for some variation, with six-membered rings being optimal. | [7] |

SAR Logic Diagram

The following diagram illustrates the key structural regions of the AKR1C3 inhibitor scaffold and their importance for biological activity.

Caption: Key pharmacophoric regions for AKR1C3 inhibition.

These SAR studies demonstrate a self-validating system: a hypothesis is formed (e.g., "the sulfonamide is critical"), a compound is synthesized to test it (e.g., an amide analog), and the resulting biological data validates or refutes the hypothesis, guiding the next round of design.

Part 4: Therapeutic Landscape & Future Directions

The versatility of the pyrrolidinylsulfonyl scaffold has led to its exploration in a multitude of therapeutic areas.

Table of Therapeutic Applications

| Compound Class | Target | Therapeutic Area | Key References |

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 | Oncology (Prostate/Breast Cancer) | [6][7] |

| Pyrrolidine & Piperidine Sulfonamides | DPP-IV | Type 2 Diabetes | [4] |

| 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones | Bacterial & Fungal Targets | Antimicrobial | [8][10] |

| Pyrrolidine-2,5-dione Derivatives | Ion Channels / Receptors | Anticonvulsant | [1] |

The future of this scaffold lies in expanding its reach to new biological targets and refining its properties. The integration of computational chemistry, including molecular docking and predictive ADME/Tox modeling, will be instrumental in accelerating the design of next-generation pyrrolidinylsulfonyl compounds. Furthermore, exploring novel and more efficient synthetic routes, potentially leveraging biocatalysis or flow chemistry, could shorten development timelines and provide access to previously unattainable chemical space.[11]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1318541A - Sulfonyl-containing pyrrolidone compound and preparation method and pharmaceutical application thereof - Google Patents [patents.google.com]

- 6. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Studies of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid: A Technical Guide

Abstract

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This guide provides an in-depth, technical walkthrough of a hypothetical in silico docking study of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid (henceforth MPSFA). Given the structural motifs of MPSFA, particularly the sulfonamide group, this study will focus on its potential interaction with Human Carbonic Anhydrase II (hCA II), a well-validated drug target.[2] This document serves as a practical guide for researchers and drug development professionals, detailing the scientific rationale, step-by-step protocols for ligand and protein preparation, docking execution using AutoDock Vina, and comprehensive post-docking analysis.[3] The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility. All steps, from data acquisition to results interpretation, are explained to provide both procedural instructions and the underlying scientific reasoning.

Introduction

The Ligand: this compound (MPSFA)

The subject of our study, MPSFA, is a small organic molecule characterized by three key functional groups: a furoic acid core, a methyl group, and a pyrrolidinylsulfonyl moiety. The sulfonamide group (-SO2N<) is a well-known pharmacophore present in a wide array of therapeutic agents.[4] Specifically, sulfonamides are classic zinc-binding groups found in many inhibitors of metalloenzymes.[4] This structural feature makes MPSFA a compelling candidate for investigation against zinc-containing enzymes.

The Target: Human Carbonic Anhydrase II (hCA II)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[6][7] The human isoform, hCA II, is ubiquitously expressed and is one of the fastest enzymes known.[2] Dysregulation of hCA II activity is implicated in several pathologies, most notably glaucoma, where it contributes to the production of aqueous humor in the eye.[5][8] Consequently, inhibitors of hCA II are established therapeutics for reducing intraocular pressure.[8] Its well-characterized structure and defined active site make hCA II an ideal target for structure-based drug design and in silico docking studies.[9][10]

Rationale for the Study

The primary rationale for docking MPSFA against hCA II is the presence of the sulfonamide group in the ligand. Sulfonamides are known to act as potent inhibitors of carbonic anhydrases by coordinating with the catalytic zinc ion (Zn2+) in the enzyme's active site.[4] This study aims to computationally model this potential interaction, predict the binding affinity, and elucidate the specific molecular interactions that would stabilize the ligand-protein complex. Such an in silico approach allows for a rapid and cost-effective initial assessment of a compound's therapeutic potential before committing to resource-intensive experimental validation.[1][11]

Principles of In Silico Molecular Docking

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a target protein.[11] The process involves two main stages: sampling and scoring.[11]

-

Sampling: The algorithm explores a vast number of possible conformations and orientations (poses) of the ligand within the protein's binding site.[12]

-

Scoring: A scoring function is used to evaluate each pose, estimating the binding free energy. A more negative score typically indicates a more favorable binding interaction.[13][14]

This guide will utilize AutoDock Vina, a widely used open-source docking program known for its accuracy and efficiency.[15]

Materials and Methods: A Self-Validating Protocol

This section details the step-by-step methodology for conducting the docking study. The inclusion of a re-docking validation step is crucial for establishing the trustworthiness of the chosen protocol.

Software and Data

-

Molecular Visualization: PyMOL, UCSF Chimera, or Discovery Studio Visualizer.[3][16]

-

Docking Software: AutoDock Tools (ADT) and AutoDock Vina.[3]

-

Protein Structure: The crystal structure of hCA II will be obtained from the RCSB Protein Data Bank (PDB). For this study, PDB ID: 1CA2 is selected due to its high resolution (2.0 Å) and availability as a native structure.[17]

-

Ligand Structure: The 2D structure of MPSFA will be drawn using a chemical sketcher and converted to a 3D structure.

Experimental Workflow Overview

The entire computational workflow is designed to ensure a logical progression from data preparation to final analysis.

Caption: In Silico Docking Workflow Diagram.

Protein Preparation Protocol (hCA II)

Causality: The raw PDB file contains crystallographic water molecules, co-factors, and lacks hydrogen atoms, all of which must be addressed to prepare a biochemically accurate model for docking.[18][19]

-

Download Structure: Obtain the PDB file for hCA II (e.g., 1CA2) from the RCSB PDB website.[17]

-

Clean Protein: Load the PDB file into AutoDock Tools (ADT).[20]

-

Remove Water: Delete all water molecules (HOH). This is done because the role of specific water molecules in ligand binding is complex and often unknown, and their presence can interfere with the docking algorithm.[16]

-

Add Hydrogens: Add polar hydrogen atoms only. This is critical for correctly defining hydrogen bond donors and acceptors.[21]

-

Assign Charges: Compute Gasteiger charges. These partial atomic charges are essential for the scoring function to calculate electrostatic interactions.[20]

-

Set Atom Types: Assign AD4 atom types.

-

Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes the coordinates, charges, and atom types required by AutoDock Vina.[22]

Ligand Preparation Protocol (MPSFA)

Causality: The ligand must be converted into a low-energy, 3D conformation with appropriate charges and defined rotatable bonds to allow the docking algorithm to explore realistic binding poses.[12][23]

-

Generate 3D Structure: Draw the 2D structure of MPSFA in a chemical editor and generate a 3D conformation.

-

Load Ligand: Open the 3D structure file (e.g., in .mol or .pdb format) in ADT.

-

Assign Charges: Compute Gasteiger charges.[23]

-

Define Torsion Tree: Detect the root and define rotatable bonds. This allows for ligand flexibility during the docking simulation, which is crucial for finding the optimal binding pose.[23]

-

Save as PDBQT: Save the prepared ligand as a .pdbqt file.[20]

Protocol Validation: Re-docking of a Known Inhibitor

Trustworthiness: To validate our docking protocol, we will perform a re-docking experiment. Many hCA II crystal structures are co-crystallized with a known inhibitor. We would select such a structure (e.g., PDB ID 2VVB , complexed with bicarbonate), extract the native ligand, and dock it back into the active site using our prepared protein and protocol.[24] A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose. This confirms that our chosen parameters can accurately reproduce a known binding mode.[14]

Molecular Docking Protocol (AutoDock Vina)

-

Grid Box Generation: The search space for docking is defined by a grid box.[12] This box must encompass the entire active site of the target protein. For hCA II, the active site is a well-defined conical cleft leading to the catalytic zinc ion. The grid box should be centered on this site. The center coordinates and dimensions (in Å) are specified in a configuration file (conf.txt).[22][25]

-

Expertise Insight: The size of the grid box is a critical parameter. A box that is too small may miss the true binding site, while one that is too large will increase computation time and may lead to non-specific binding poses. Centering the grid on a known co-crystallized ligand is the most reliable method for defining the active site.[3]

-

-

Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.[22]

(Note: Center and size values are illustrative and must be determined for the specific protein orientation).

-

Execute Docking: Run AutoDock Vina from the command line, specifying the configuration file.[25] vina --config conf.txt --log log.txt

Results and Discussion

The output from AutoDock Vina includes a log file with binding affinity scores and a PDBQT file containing the coordinates of the predicted binding poses.[25]

Binding Affinity and Pose Analysis

Vina will generate several binding modes (typically 9), ranked by their binding affinity scores in kcal/mol.[26] A lower (more negative) binding energy indicates a stronger, more stable interaction.[13]

Table 1: Predicted Binding Affinities for MPSFA with hCA II

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

|---|---|---|

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.25 |

| 3 | -7.9 | 1.87 |

| 4 | -7.6 | 2.45 |

| ... | ... | ... |

| 9 | -6.8 | 4.12 |

Interpretation: The top-ranked pose with a binding affinity of -8.5 kcal/mol suggests a strong and favorable interaction between MPSFA and hCA II.[27] Scores in this range are indicative of potent inhibitors.[27] The cluster of top poses with low RMSD values relative to each other suggests a well-defined and confident binding prediction.

Analysis of Key Molecular Interactions